Epitope 31D
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Overview
Description
BIM 23268 is a synthetic compound that acts as a selective agonist for somatostatin receptor subtype 5 (SSTR5). It was initially developed by Biomeasure, Inc. for potential therapeutic applications in endocrinology and metabolic diseases, particularly for conditions like type 2 diabetes mellitus .
Preparation Methods
The synthesis of BIM 23268 involves multiple steps, including peptide bond formation and cyclization. The compound is a peptide or derivative, and its preparation typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid resin. The reaction conditions often include the use of coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate peptide bond formation .
Chemical Reactions Analysis
BIM 23268 undergoes various chemical reactions, primarily involving its peptide bonds and functional groups. The compound can participate in:
Oxidation: The presence of sulfur atoms in its structure allows for oxidation reactions, forming disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Scientific Research Applications
Chemistry: It serves as a model compound for studying peptide synthesis and receptor-ligand interactions.
Biology: BIM 23268 is used to investigate the role of somatostatin receptors in cellular signaling pathways.
Medicine: The compound has shown promise in the treatment of endocrine disorders, particularly in regulating hormone secretion in pituitary adenomas.
Industry: While its industrial applications are limited, BIM 23268’s role in drug development and receptor studies makes it valuable for pharmaceutical research
Mechanism of Action
BIM 23268 exerts its effects by selectively binding to somatostatin receptor subtype 5 (SSTR5). Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase activity and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of hormone secretion, particularly growth hormone and prolactin. The activation of SSTR5 also triggers the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane and further inhibition of cellular activity .
Comparison with Similar Compounds
BIM 23268 is unique in its high selectivity for SSTR5 compared to other somatostatin analogs. Similar compounds include:
BIM 23197: A selective agonist for somatostatin receptor subtype 2 (SSTR2).
BIM 23244: A bispecific compound that targets both SSTR2 and SSTR5.
Octreotide: A clinically used somatostatin analog with a preference for SSTR2.
Lanreotide: Another somatostatin analog with similar receptor selectivity as octreotide. BIM 23268’s unique selectivity for SSTR5 makes it particularly useful for studying the specific roles of this receptor subtype in various physiological and pathological processes.
Properties
CAS No. |
122289-52-5 |
---|---|
Molecular Formula |
C75H132N26O19S2 |
Molecular Weight |
1766.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C75H132N26O19S2/c1-11-40(6)58(100-66(113)47(19-15-29-86-74(81)82)93-71(118)59(42(8)102)101-68(115)52(34-43-21-23-44(103)24-22-43)98-69(116)57(39(4)5)99-60(107)41(7)77)70(117)94-49(26-32-122-10)64(111)92-48(25-31-121-9)65(112)97-53(35-54(78)104)61(108)89-36-55(105)88-37-56(106)90-45(18-14-28-85-73(79)80)62(109)96-51(33-38(2)3)67(114)91-46(17-12-13-27-76)63(110)95-50(72(119)120)20-16-30-87-75(83)84/h21-24,38-42,45-53,57-59,102-103H,11-20,25-37,76-77H2,1-10H3,(H2,78,104)(H,88,105)(H,89,108)(H,90,106)(H,91,114)(H,92,111)(H,93,118)(H,94,117)(H,95,110)(H,96,109)(H,97,112)(H,98,116)(H,99,107)(H,100,113)(H,101,115)(H,119,120)(H4,79,80,85)(H4,81,82,86)(H4,83,84,87)/t40-,41-,42+,45-,46-,47-,48-,49-,50-,51-,52-,53-,57-,58-,59-/m0/s1 |
InChI Key |
SOLCKDUKYAMXBE-UPOCGCHASA-N |
SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(C)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(C)N |
sequence |
AVYTRIMMNGGRLKR |
Synonyms |
epitope 31D glycosylated peptide 31D peptide 31D |
Origin of Product |
United States |
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